molecular formula C7H7ClFNO3S B2384002 5-Chloro-4-fluoro-2-methoxybenzenesulfonamide CAS No. 889858-19-9

5-Chloro-4-fluoro-2-methoxybenzenesulfonamide

Cat. No.: B2384002
CAS No.: 889858-19-9
M. Wt: 239.65
InChI Key: NBVWAQSILODKNN-UHFFFAOYSA-N
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Description

5-Chloro-4-fluoro-2-methoxybenzenesulfonamide is a chemical compound with the molecular formula C7H7ClFNO3S It is characterized by the presence of chloro, fluoro, methoxy, and sulfonamide functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-fluoro-2-methoxybenzenesulfonamide typically involves the introduction of the chloro, fluoro, and methoxy groups onto a benzene ring, followed by the sulfonamide group. One common method involves the following steps:

    Nitration: The benzene ring is nitrated to introduce a nitro group.

    Reduction: The nitro group is reduced to an amine group.

    Sulfonation: The amine group is converted to a sulfonamide group using sulfonyl chloride.

    Halogenation: The chloro and fluoro groups are introduced through halogenation reactions.

    Methoxylation: The methoxy group is introduced using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Continuous flow reactors: for efficient mixing and heat transfer.

    Catalysts: to enhance reaction rates.

    Purification steps: such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-fluoro-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

    Substitution: Products with different functional groups replacing the chloro or fluoro groups.

    Oxidation: Products with oxidized functional groups.

    Reduction: Products with reduced functional groups.

    Coupling: Biaryl compounds formed through coupling reactions.

Scientific Research Applications

5-Chloro-4-fluoro-2-methoxybenzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-4-fluoro-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The chloro and fluoro groups may enhance the compound’s binding affinity and specificity. The methoxy group can influence the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methoxybenzenesulfonamide
  • 4-Fluoro-2-methoxybenzenesulfonamide
  • 5-Chloro-4-fluoro-2-methoxybenzoic acid

Uniqueness

5-Chloro-4-fluoro-2-methoxybenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both chloro and fluoro groups enhances its potential for diverse chemical transformations and applications.

Biological Activity

5-Chloro-4-fluoro-2-methoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications, supported by data tables and relevant case studies.

The synthesis of this compound involves several key steps:

  • Nitration : Introduction of a nitro group to the benzene ring.
  • Reduction : Conversion of the nitro group to an amine.
  • Sulfonation : Formation of the sulfonamide group using sulfonyl chloride.
  • Halogenation : Addition of chloro and fluoro groups through halogenation reactions.
  • Methoxylation : Introduction of the methoxy group using methanol and a catalyst.

This compound is characterized by its unique combination of functional groups, which enhance its reactivity and potential for various applications in drug discovery and organic synthesis .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • The sulfonamide group may inhibit the activity of certain enzymes or receptors, potentially disrupting critical biological pathways.
  • The chloro and fluoro groups enhance binding affinity to target proteins, increasing the compound's efficacy.
  • The methoxy group influences solubility and stability, affecting the pharmacokinetics of the compound.

These interactions suggest that this compound could serve as a lead compound in therapeutic applications, particularly in oncology .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of sulfonamide derivatives, including this compound. For example, compounds with similar structures have been shown to inhibit MYC oncogene-driven tumors by disrupting protein-protein interactions essential for tumorigenesis .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
This compoundA549 (lung cancer)TBD
Salicylic acid-derived sulfonamidesVariousTBD
Other benzo[b]furan derivativesME-180, A549TBD

Antibacterial Activity

There is also emerging evidence supporting the antibacterial activity of sulfonamide compounds. Studies indicate that certain derivatives exhibit potent activity against Gram-positive bacteria at non-cytotoxic concentrations .

Table 2: Antibacterial Activity Data

Compound NameBacterial Strain TestedMIC (nM)Reference
This compoundStaphylococcus aureusTBD
Sulfonamide analogsMRSATBD

Case Studies

  • Inhibition of MYC Oncogene : A study focused on disrupting the MYC-WDR5 interaction using small molecule inhibitors demonstrated that sulfonamide derivatives can significantly reduce tumor growth in vitro. High-throughput screening identified several promising candidates with potent binding affinities .
  • Antibacterial Screening : Another investigation evaluated various sulfonamides against multiple bacterial strains, revealing that some derivatives had superior efficacy compared to traditional antibiotics like penicillin .

Properties

IUPAC Name

5-chloro-4-fluoro-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFNO3S/c1-13-6-3-5(9)4(8)2-7(6)14(10,11)12/h2-3H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVWAQSILODKNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1S(=O)(=O)N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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